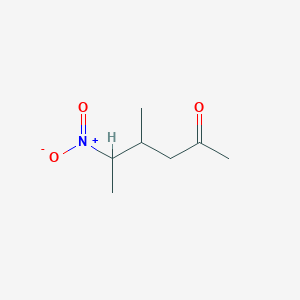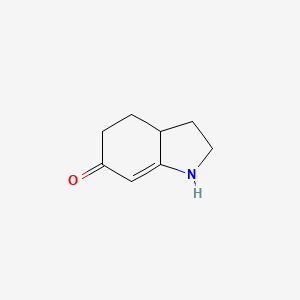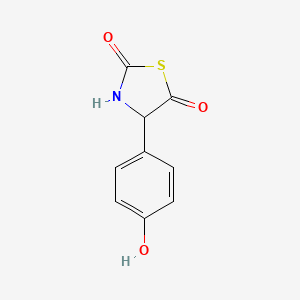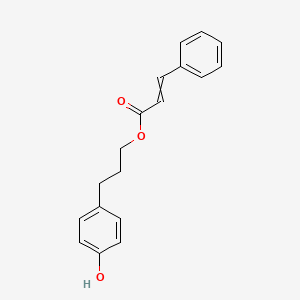
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate is an organic compound with the molecular formula C18H18O3. It is known for its unique structure, which includes both a hydroxyphenyl group and a phenylprop-2-enoate group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with 3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenylprop-2-enoate group can be reduced to form the corresponding saturated ester.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the phenylprop-2-enoate group can interact with enzymes and receptors involved in inflammatory pathways. These interactions can lead to the modulation of cellular processes and the exertion of biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but lacks the phenyl group on the prop-2-enoate moiety.
Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate is unique due to the presence of both a hydroxyphenyl group and a phenylprop-2-enoate group. This combination of functional groups provides the compound with distinct chemical properties and potential biological activities that are not observed in its similar counterparts .
Eigenschaften
CAS-Nummer |
63238-65-3 |
|---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)propyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H18O3/c19-17-11-8-16(9-12-17)7-4-14-21-18(20)13-10-15-5-2-1-3-6-15/h1-3,5-6,8-13,19H,4,7,14H2 |
InChI-Schlüssel |
OWKCZIFDOZDNLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCCC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




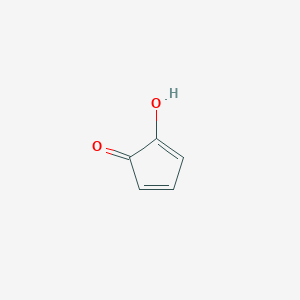

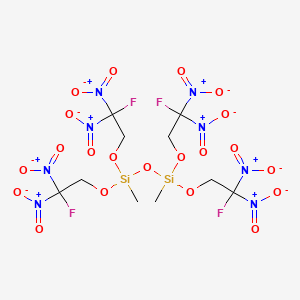
![{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid](/img/structure/B14492212.png)


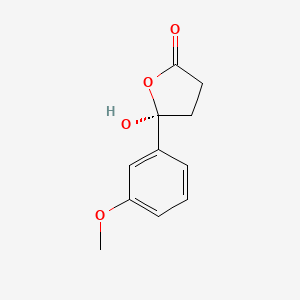
![6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B14492230.png)
